molecular formula C6H8O4 B8816638 4-Ethoxy-4-oxobut-2-enoic acid

4-Ethoxy-4-oxobut-2-enoic acid

Cat. No.: B8816638
M. Wt: 144.12 g/mol
InChI Key: XLYMOEINVGRTEX-UHFFFAOYSA-N
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Description

4-Ethoxy-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C6H8O4 and its molecular weight is 144.12 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What are the common synthetic routes for preparing 4-Ethoxy-4-oxobut-2-enoic acid?

Answer:
The compound is typically synthesized via esterification or condensation reactions. Key methods include:

  • Maleic Anhydride Route : Reacting maleic anhydride with ethanol under controlled conditions to form monoethyl maleate ( ). This method is widely used due to the high reactivity of maleic anhydride.
  • Claisen Condensation : Utilizing diethyl oxalate and hydrocinnamic acid to form intermediates, followed by saponification and decarboxylation ().
  • Ugi-Type Reactions : As demonstrated in oxidative Ugi reactions, where this compound acts as a key intermediate in multicomponent syntheses ( ).

Key Reagents and Conditions

ReagentsConditionsProductReference
Maleic anhydride, ethanolReflux, acid catalystMonoethyl maleate
Diethyl oxalate, hydrocinnamic acidClaisen condensation, 80–100°CEthyl 2-oxo-4-phenylbutyrate

Q. Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:
Structural elucidation relies on:

  • Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and ester C-O bonds at ~1200–1300 cm⁻¹ ().
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals for the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and α,β-unsaturated carbonyl protons (δ 6.2–6.8 ppm for CH=CH) ( ).
    • ¹³C NMR : Peaks at ~165–175 ppm for carbonyl carbons and ~60–70 ppm for ethoxy carbons ().
  • Potentiometric Titration : Used to determine acid dissociation constants (pKa) and purity ().

Q. Basic: What are the key physical and chemical properties influencing its reactivity?

Answer:
Critical properties include:

  • Molecular Formula : C₆H₈O₄ ( ).
  • Solubility : Polar solvents (e.g., ethanol, DMSO) due to ester and carboxylic acid groups.
  • Thermal Stability : Decomposes above 150°C; storage at 2–8°C is recommended to prevent degradation ().
  • Reactivity : The α,β-unsaturated carbonyl system facilitates Michael additions and Diels-Alder reactions ( ).

Q. Advanced: How can reaction conditions be optimized for synthesizing derivatives via Ugi-type reactions?

Answer:
Optimization strategies involve:

  • Catalyst Selection : Using IBX (2-iodoxybenzoic acid) to promote oxidative coupling ( ).
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature Control : Maintaining 25–40°C to balance yield and side reactions ( ).
  • Substoichiometric Additives : Employing molecular sieves to absorb water and shift equilibrium toward product formation.

Example Protocol

StepParametersOutcome
ReactionIBX (1.2 eq), DMF, 30°C, 12h61% yield of Ugi adduct

Q. Advanced: How to resolve discrepancies between computational and experimental structural data?

Answer:
Addressing inconsistencies involves:

  • Metrological Validation : Cross-checking crystallographic data (e.g., SHELX-refined structures) with DFT-optimized geometries ( ).
  • Error Analysis : Quantifying uncertainties in NMR chemical shift predictions (±0.3 ppm for ¹H, ±3 ppm for ¹³C) ().
  • Multi-Technique Correlation : Combining X-ray diffraction, IR, and NMR to validate hydrogen-bonding networks ().

Q. Advanced: What are the best practices for handling and storage to prevent degradation?

Answer:

  • Storage : Keep at 2–8°C in airtight, light-resistant containers ().
  • Handling : Use inert atmospheres (N₂/Ar) during synthesis to minimize oxidation.
  • Safety Protocols : Wear PPE (gloves, goggles) and avoid inhalation of dust ().

Q. Advanced: How can computational tools predict reactivity in novel systems?

Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks ( ).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) ( ).
  • QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) on reaction rates ( ).

Q. Advanced: What are emerging applications in multicomponent reactions (MCRs)?

Answer:
The compound serves as a linchpin in:

  • Pharmaceutical Intermediates : Synthesizing tetrahydroisoquinoline derivatives with potential bioactivity ( ).
  • Material Science : Forming polymers via Michael addition polymerization ().

Case Study

ApplicationReaction TypeOutcomeReference
Anticancer agent synthesisUgi 4-component reactionHigh diastereoselectivity (dr > 20:1)

Properties

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

4-ethoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)

InChI Key

XLYMOEINVGRTEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(=O)O

melting_point

70.0 °C

Origin of Product

United States

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